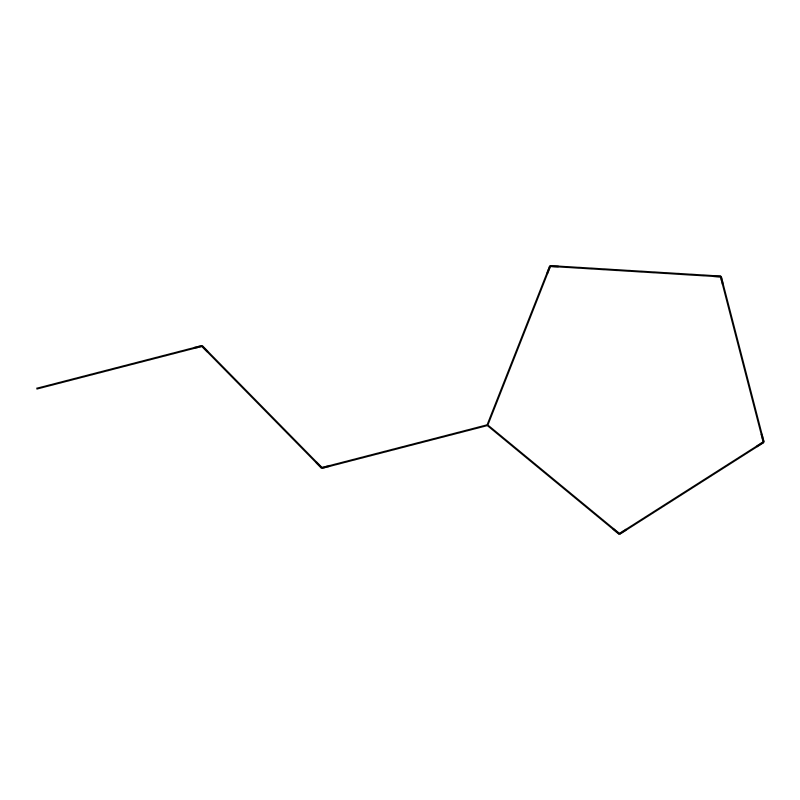

Propylcyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

propylcyclopentane vapor pressure solubility

Physical and Chemical Property Data

The following tables consolidate the available quantitative data for propylcyclopentane from chemical data sources [1] [2]. Please note that some values are given in different units or from different sources.

Table 1: Basic Identifiers and Physical Constants

| Property | Value | Unit | Source / Notes |

|---|---|---|---|

| CAS Registry Number | 2040-96-2 | - | [1] [2] |

| Molecular Formula | C₈H₁₆ | - | [2] |

| Molecular Weight | 112.22 | g/mol | [2] |

| Melting Point | -117.3 | °C | [2] |

| Boiling Point | 131 | °C | [2] |

| Density at 20°C | 0.77633 | g/cm³ | [2] |

| Vapor Pressure at 25°C | 12.3 | mmHg | [2] |

| Water Solubility at 25°C | 2.04 | mg/kg | "shake flask-GLC" method [2] |

| Henry's Law Constant | 1.1 | atm·m³/mol | at 25°C [2] |

| log Kow (Octanol/Water) | 3.63 | - | [2] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source / Notes |

|---|---|---|---|

| ΔfH°gas (Enthalpy of Formation, gas) | -148.10 ± 1.30 | kJ/mol | [1] |

| ΔfH°liquid (Enthalpy of Formation, liquid) | -188.70 ± 0.92 | kJ/mol | [1] |

| ΔvapH° (Enthalpy of Vaporization) | 41.10 ± 0.10 | kJ/mol | [1] |

| ΔfusH° (Enthalpy of Fusion) | 10.41 (calculated) | kJ/mol | Joback Method [1] |

| Critical Temperature (Tc) | 603.00 | K | [1] |

| Critical Pressure (Pc) | 3000.00 | kPa | [1] |

Summary of Available Information and Gaps

The data found is suitable for initial assessments but has limitations for a full in-depth guide:

- Available Data: The search results provide a solid set of fundamental physical and thermodynamic properties, as summarized in the tables above. This information is crucial for understanding the compound's behavior in various conditions, such as its volatility (vapor pressure) and hydrophobicity (water solubility, log Kow) [1] [2].

- Data Gaps: The results do not contain the detailed, step-by-step experimental protocols for measuring properties like vapor pressure or solubility that you requested. The information on environmental fate and toxicity is also very limited [2].

- Visualization Constraint: Without descriptions of signaling pathways, complex workflows, or multi-step logical relationships in the source material, creating meaningful Graphviz diagrams is not feasible. A simple property relationship diagram can be generated based on the available data.

Property Relationships Diagram

The DOT code below generates a diagram showing the basic relationships between the key properties of this compound. This conceptual map illustrates how its fundamental structure influences its measurable characteristics.

This diagram illustrates how the molecular identity of this compound governs its key physical and chemical properties.

References

Chemical Identity & Key Properties

The table below summarizes the core identifying information and key physical properties of n-propylcyclopentane.

| Property | Value / Description |

|---|---|

| CAS Registry Number | 2040-96-2 [1] [2] [3] |

| Molecular Formula | C₈H₁₆ [1] [2] [4] |

| Molecular Weight | 112.21 g/mol [1] [2] [4] |

| IUPAC Name | Propylcyclopentane [2] [3] |

| Other Names | 1-Cyclopentylpropane, n-Propylcyclopentane [1] [2] [4] |

| Structure | A cyclopentane ring with an n-propyl chain [2] |

| Boiling Point | 130.95 °C / 404.1 K [1] [3] [4] |

| Melting Point | -117.34 °C / 155.8 K [1] [3] [4] |

| Density | 0.78–0.80 g/mL at 20 °C [1] [4] |

| Refractive Index | 1.4239 (n₀) [1] [4] |

| Flash Point | 17–18 °C (Flammable liquid) [1] [4] |

| Water Solubility | Very low (approx. 2 mg/L at 25 °C) [1] |

Experimental Context & Synthesis

In research contexts, n-propylcyclopentane is often studied as a model compound in hydrocarbon conversion chemistry rather than for its own biological or pharmacological activity.

- Role in Catalysis Research: A key study investigated the aromatization of n-octane over a platinum catalyst. In this process, n-propylcyclopentane was identified as a transient reaction intermediate, formed via a dehydrocyclization reaction. It subsequently undergoes dehydroisomerization to yield aromatic hydrocarbons like ethylbenzene and xylenes [5]. This illustrates its role in understanding reaction mechanisms in petrochemical catalysis.

- Synthesis Reference: A synthesis method for n-propylcyclopentane is published in The Journal of Organic Chemistry [1].

The following diagram illustrates this specific experimental reaction pathway where n-propylcyclopentane is involved.

Safety & Regulatory Information

For researchers handling this compound, the following safety data is available:

| Hazard Category | Description |

|---|

| GHS Hazard Statements [1] [4] | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. | | Safety Statements [1] [4] | P210: Keep away from heat/sparks/open flames/hot surfaces. P233: Keep container tightly closed. P301 + P310: IF SWALLOWED: Immediately call a poison center or doctor/physician. P331: Do NOT induce vomiting. | | Transport Classification [1] [4] | UN 3295, 3, PG 2 (Dangerous Good) | | Acute Toxicity Data [4] | Inhalation LCLo (Mouse): 50 gm/m³. Effects: general anesthetic, convulsions, respiratory depression. |

Research Context and Limitations

It is important to note that the search results did not reveal any direct connection between n-propylcyclopentane and drug development. Its documented use is primarily in the field of organic and hydrocarbon chemistry. The compound 2-methyl-2-n-propylcyclopentane-1,3-diols mentioned in one search result is a different, more complex molecule with a cyclopentane ring bearing two alcohol functional groups [6].

References

- 1. - N | 2040-96-2 this compound [chemicalbook.com]

- 2. Cyclopentane, propyl [webbook.nist.gov]

- 3. Cyclopentane, propyl [webbook.nist.gov]

- 4. | CAS#:2040-96-2 | Chemsrc this compound [chemsrc.com]

- 5. Aromatization of n -octane in the presence of an aluminoplatinum catalyst [link.springer.com]

- 6. (PDF) Synthesis and identification by shift reagents of isomeric... [academia.edu]

propylcyclopentane thermochemistry data enthalpy of formation

Thermochemical Properties of Propylcyclopentane

The table below summarizes key thermodynamic data for this compound (CAS 2040-96-2, C₈H₁₆) from the NIST WebBook and Cheméo database [1] [2].

| Property | Value | Unit | State | Method / Notes |

|---|---|---|---|---|

| ΔfH° (Enthalpy of Formation) | -147.6 | kJ/mol | Gas | Value computed from liquid phase enthalpy (Good, 1971) [1] |

| -148.1 ± 1.3 | kJ/mol | Gas | Combustion calorimetry (Prosen, Johnson, et al., 1946) [1] | |

| -188.7 ± 0.9 | kJ/mol | Liquid | From original experiment (Good, 1971) [1] | |

| ΔcH° (Enthalpy of Combustion) | -5245.98 ± 0.75 | kJ/mol | Liquid | NIST [2] |

| S° (Standard Entropy) | 414.47 | J/mol·K | Gas | NIST (Messerly J.F., 1965) [1] |

| ΔvapH° (Enthalpy of Vaporization) | 41.1 | kJ/mol | - | Used to convert liquid to gas phase enthalpy (Prosen, Johnson, et al., 1946) [1] |

Experimental Methodologies

The thermochemical data is derived from classical physical chemistry experiments.

Combustion Calorimetry for Enthalpy of Formation

This is a primary method for determining enthalpies of formation of organic compounds [1].

- Core Principle: A known mass of this compound is combusted in high-pressure oxygen within a bomb calorimeter. The heat released is measured precisely by the temperature rise of a surrounding water bath.

- Procedure:

- Sample Preparation: A pure sample of this compound is sealed in a crucible inside the bomb.

- Combustion: The bomb is pressurized with oxygen and submerged in the calorimeter's water bath. The sample is ignited electrically, and the temperature change is recorded.

- Energy Calibration: The calorimeter's heat capacity is determined in a separate experiment by burning a standard reference material with a known heat of combustion (e.g., benzoic acid).

- Wash and Analysis: The bomb is opened after combustion. The gaseous products are analyzed, and the bomb is washed to collect aqueous solutions for titration, which quantifies the amount of nitric acid formed from nitrogen in the air.

- Data Analysis: The corrected temperature rise and the system's heat capacity calculate the gross heat of combustion at constant volume. Corrections are applied for side reactions and the energy of formation of nitric acid. The enthalpy of formation of this compound is then derived using Hess's Law and the known standard enthalpies of formation for the final combustion products (CO₂(g) and H₂O(l)).

Calculation from Liquid Phase Enthalpy

An alternative approach calculates the gas-phase enthalpy of formation from liquid-phase data [1].

- Procedure:

- The enthalpy of formation of liquid this compound is first determined experimentally via combustion calorimetry.

- The enthalpy of vaporization (ΔvapH°) of the compound is measured separately.

- Data Analysis: The gas-phase enthalpy of formation is calculated using the relationship: ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°.

Experimental Workflow and Data Relationships

The diagram below visualizes the workflow for obtaining the gas-phase enthalpy of formation, showing the relationship between different experiments.

Workflow for determining gas-phase enthalpy of formation

Application and Context

This thermochemical data is fundamental for:

- Energy Content Calculations: The enthalpy of combustion is critical for evaluating this compound as a fuel or fuel component.

- Process Design: Enthalpy values are essential for designing industrial processes involving the synthesis, reaction, or separation of this compound.

- Theoretical Models: This experimental data serves as a benchmark for developing and validating computational chemistry models.

The provided data from NIST offers a reliable and consistent set of values suitable for these research and development applications [1] [2].

References

propylcyclopentane organic synthesis solvent

Chemical Profile of Propylcyclopentane

This compound (CAS 2040-96-2) is a simple alicyclic hydrocarbon. The table below summarizes its key identifiers and physical-chemical properties compiled from multiple sources [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 2040-96-2 [1] [2] [3] |

| Molecular Formula | C8H16 [1] [2] [3] |

| Molecular Weight | 112.21 g/mol [1] [3] [4] |

| Common Synonyms | n-Propylcyclopentane; 1-Cyclopentylpropane [3] [4] [5] |

| Appearance | Clear, colorless, mobile liquid [2] [4] |

| Odor | Ether-like [2] |

| Boiling Point | 130 - 131 °C [2] [3] [4] |

| Melting Point | -117.3 °C to -121.7 °C [2] [3] [4] |

| Density | 0.776 - 0.78 g/cm³ at 20°C [2] [3] [4] |

| Flash Point | 17.1 - 18 °C [3] [4] |

| Water Solubility | 1.77 - 2.04 mg/L at 25°C [2] [4] |

| log Kow (Octanol-Water Partition Coefficient) | 3.63 - 4.38 [2] [3] |

| Vapor Pressure | 11.9 - 12.3 mmHg at 25°C [2] [3] [4] |

| Henry's Law Constant | 1.1 atm·m³/mol at 25°C [2] [4] |

Safety and Handling Information

Proper handling of this compound is critical due to its hazardous nature. The following table outlines key safety information [3] [4].

| Aspect | Details |

|---|---|

| Hazard Codes | F (Flammable), Xn (Harmful) [3] [4] |

| GHS Hazard Statements| H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. [4] | | Safety Statements | S16: Keep away from sources of ignition. S23: Do not breathe vapor. S62: If swallowed, do not induce vomiting; seek medical advice immediately. [3] | | Flash Point | 17.1 - 18 °C (Closed cup) [3] [4] | | Transport Classification| UN 3295, 3/PG 2 [3] [4] | | Toxicity Data (Example) | LCLo (inhalation, mouse): 50 gm/m³ EC50 (48-h, Daphnia pulex): 3,113 μg/L [3] [4] |

General Handling and Storage Protocol

While specific synthesis protocols are unavailable, the following workflow outlines essential safety and handling procedures based on its chemical properties.

Potential Applications and Synthesis Context

The search results suggest several potential applications, though detailed methodologies are not provided:

- Primary Use: The chemical is identified as a component in gasoline and is used in organic synthesis [2] [4]. One source specifically mentions it as a constituent of "Gas-Phase organic carbon emissions from motor vehicle" [4].

- Synthesis Reference: A synthesis is referenced in The Journal of Organic Chemistry (1983), but the specific method is not detailed in the search results [4]. Another source discusses the synthesis of isomeric 2-methyl-2-n-propylcyclopentane-1,3-diols, which are related but more complex molecules [6].

- Chemical Fate: this compound is noted to undergo complete combustion to carbon dioxide and water and will not hydrolyze in water due to the lack of a hydrolyzable functional group [2] [4].

References

- 1. n- this compound | CAS 2040-96-2 | SCBT - Santa Cruz... [scbt.com]

- 2. | 348 | v4 | Groundwater Chemicals Desk... This compound [taylorfrancis.com]

- 3. | CAS#:2040-96-2 | Chemsrc this compound [chemsrc.com]

- 4. N- this compound | 2040-96-2 [chemicalbook.com]

- 5. (Cas 2040-96-2) this compound [parchem.com]

- 6. (PDF) Synthesis and identification by shift reagents of isomeric... [academia.edu]

Application Note: Synthesis and Application of Alkyl Grignard Reagents

This document provides a detailed protocol for the formation and subsequent reactions of alkyl Grignard reagents, a fundamental class of organometallic compounds widely used in carbon-carbon bond formation for drug development and complex molecule synthesis [1] [2] [3].

1.0 Introduction Grignard reagents, with the general formula R-MgX, are organomagnesium compounds known for their strong nucleophilic and basic character [2]. They are typically prepared by the reaction of alkyl or aryl halides with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF) [2] [3]. The carbon atom bonded to magnesium is highly polarized, bearing a partial negative charge, which enables the reagent to attack various electrophilic centers, most notably carbonyl groups in aldehydes, ketones, and esters [1] [3]. This property makes them indispensable for constructing primary, secondary, and tertiary alcohols [3].

2.0 General Considerations

2.1 Safety and Handling Grignard reagents are moisture- and oxygen-sensitive. All reactions must be set up using anhydrous techniques under an inert atmosphere (e.g., nitrogen or argon) [2]. They react violently with water, alcohols, and other protic solvents, releasing flammable hydrocarbons.

2.2 Reagent Stability and Solvent Choice These reagents are not typically isolated but are prepared and used immediately in solution. The choice of solvent is critical:

- Diethyl Ether and Tetrahydrofuran (THF) are the most common solvents [2] [3].

- The ether oxygen atoms coordinate with the magnesium center, stabilizing the Grignard reagent [3].

- THF is often preferred for less reactive alkyl chlorides or bromides due to its higher boiling point and better solvating ability [3].

3.0 Detailed Experimental Protocol

The workflow for a typical Grignard reaction involves two main stages: reagent preparation and reaction with an electrophile.

3.1 Part A: Formation of the Grignard Reagent

- Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the setup to an inert gas (N₂ or Ar) source.

- Activation of Magnesium: Place magnesium turnings (1.2 equiv) into the flask. Flame-dry the apparatus under vacuum and refill with inert gas.

- Reaction Initiation: Add enough anhydrous THF or diethyl ether to cover the magnesium. With stirring, add a small portion (approx. 5-10%) of the alkyl halide (1.0 equiv). The reaction may require an induction period to initiate, evidenced by cloudiness, warming, and possible boiling of the solvent [2]. Iodine or 1,2-dibromoethane can be used as activating agents to remove the passivating magnesium oxide layer [2].

- Main Reaction: Once initiated, slowly add the remaining solution of the alkyl halide in anhydrous solvent dropwise to maintain a gentle reflux. After complete addition, stir the reaction mixture at room temperature or under reflux until most of the magnesium is consumed.

3.2 Part B: Reaction with an Electrophile

- Cooling: Cool the freshly prepared Grignard reagent solution to an appropriate temperature (often 0 °C or room temperature).

- Electrophile Addition: Add a solution of the electrophile (e.g., aldehyde, ketone; 1.0 equiv) in anhydrous solvent dropwise with stirring. The reaction is typically exothermic.

- Completion: Stir the reaction mixture until analysis (e.g., TLC) indicates consumption of the starting material.

3.3 Part C: Quenching and Workup

- Quenching: Carefully transfer the reaction mixture into a separating funnel containing a cold, saturated aqueous ammonium chloride solution or dilute acid (e.g., 1M HCl). This step protonates the alkoxide intermediate to form the final alcohol product [1].

- Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product using an appropriate technique such as distillation, recrystallization, or column chromatography.

Quantitative Data for Common Grignard Reactions

The table below summarizes the expected products from reactions between a general alkyl Grignard reagent (R'-MgX) and different types of carbonyl electrophiles [1] [3].

| Electrophile | Product (after aqueous workup) | Key Notes |

|---|---|---|

| Formaldehyde (H₂CO) | Primary Alcohol (R'-CH₂OH) | Reaction with the least-hindered aldehyde. |

| Aldehyde (RCHO) | Secondary Alcohol (R'-CH(OH)-R) | - |

| Ketone (R₂CO) | Tertiary Alcohol (R'-C(OH)-R₂) | - |

| Ester (RCO₂R'') | Tertiary Alcohol (R'-C(OH)-R₂) | Two equivalents of the Grignard reagent are added. The first equivalent undergoes nucleophilic acyl substitution to form a ketone intermediate, which then reacts with the second equivalent [1]. |

| Carbon Dioxide (CO₂) | Carboxylic Acid (R'-COOH) | The Grignard reagent acts as a nucleophile towards CO₂ [1]. |

| Epoxide | Primary Alcohol (with 2+ carbons extended chain) | Nucleophilic attack occurs at the less substituted carbon of the epoxide ring, followed by ring opening [1]. |

Critical Challenges and Troubleshooting

When adapting this general protocol for n-propylcyclopentane, consider these potential challenges:

- Identifying the Alkyl Halide Precursor: The first step is to determine the correct alkyl halide precursor for your target Grignard reagent, "n-propylcyclopentylmagnesium halide." This would likely be n-propylcyclopentyl bromide or chloride. Bromides are generally more reactive than chlorides [3].

- Reactivity and Initiation: Secondary alkyl halides (which this would be, as the halide is attached to the cyclopentane ring) can sometimes be less reactive or prone to side reactions like elimination [3]. Ensuring efficient activation of the magnesium and controlled initiation is crucial.

- Optimization is Required: Without a pre-existing protocol, you will need to optimize reaction parameters such as:

- Solvent (THF vs. Diethyl Ether)

- Temperature for both formation and reaction steps

- Reaction times

References

propylcyclopentane Diels-Alder cycloaddition applications

The Diels-Alder Reaction: A Summary

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring [1] [2]. It is a powerful tool in synthetic chemistry due to its ability to simultaneously form two new carbon-carbon bonds with high regio- and stereoselectivity [1].

Key Features for Application Design:

- Reactivity: The reaction is favored when the diene is electron-rich and locked in an s-cis conformation, and the dienophile is electron-deficient due to attached electron-withdrawing groups (EWGs) like carbonyls or nitro groups [1] [2].

- Stereospecificity: The reaction is stereospecific. The relative stereochemistry of substituents on the dienophile is retained in the product (a cis dienophile gives a cis-disubstituted cyclohexene) [2].

- Endo/Exo Selectivity: For cyclic dienes and dienophiles, the endo product (where the electron-withdrawing group of the dienophile is oriented under the diene) is typically favored under kinetic control [3] [2].

Potential Applications & Design Considerations

While propylcyclopentane itself is not a conjugated diene and cannot act as one, its derivatives or its use in conjunction with classic diene/dienophile systems can be conceptualized. The table below outlines how the core principles can guide the design of Diels-Alder applications.

| Application Concept | Role of this compound / Derivative | Key Considerations & Rationale |

|---|---|---|

| Synthesis of Hydrocarbon Frameworks | As a precursor to a functionalized dienophile (e.g., via alkene functionalization). | Introducing an EWG (like a carbonyl) creates a reactive dienophile. The propyl group can influence steric bulk and regioselectivity [1] [2]. |

| Intramolecular Cyclizations | As a tether linking a diene and a dienophile within the same molecule. | Intramolecular reactions are entropically favored and can construct complex polycyclic structures in one step [4]. |

| Material Science | As a hydrophobic modifier in dienophile design for reactions in sustainable media. | The alkyl chain could improve solubility in non-polar solvents or modulate the properties of the final polymer or adduct [5]. |

Generalized Experimental Protocol for a Diels-Alder Reaction

This protocol is adapted from standard procedures referenced in the search results and can be modified for use with a potential this compound-derived dienophile [1] [5].

Title: General Procedure for an Intermolecular Diels-Alder Cycloaddition

Objective: To synthesize a bicyclic compound via a Diels-Alder reaction between cyclopentadiene and a maleic anhydride-type dienophile.

Materials:

- Diene: Freshly cracked cyclopentadiene [3].

- Dienophile: Maleic anhydride.

- Solvent: Anhydrous ethyl acetate or another suitable solvent (e.g., toluene, dichloromethane). Note that water can sometimes accelerate the reaction [2] [5].

- Equipment: Round-bottom flask, magnetic stirrer, heating mantle, ice bath, filtration setup.

Procedure:

- Diene Preparation (if using cyclopentadiene): Crack dicyclopentadiene by heating it to 180 °C via simple distillation. Use the freshly distilled cyclopentadiene immediately, as it dimerizes over time [3].

- Reaction Setup: In a round-bottom flask, dissolve the maleic anhydride (e.g., 1.0 equiv) in 5-10 mL of anhydrous ethyl acetate per mmol of dienophile.

- Addition: Cool the solution to 0 °C in an ice bath. Slowly add the freshly prepared cyclopentadiene (e.g., 1.1 equiv) dropwise with stirring.

- Reaction: After addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until completion (typically 1-24 hours).

- Work-up: If crystals form, collect the product by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with a cold, non-polar solvent like hexanes to induce crystallization.

- Purification: Purify the crude product by recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexanes). The product is typically the endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Safety Notes:

- Consult Safety Data Sheets (SDS) for all chemicals prior to use [1].

- Perform reactions in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow

The following diagram illustrates the general workflow for executing and analyzing a Diels-Alder reaction, from preparation to final characterization.

Research Recommendations

Given the lack of specific data on this compound, here are targeted suggestions for further research:

- Explore Analogous Systems: Focus your research on Diels-Alder reactions involving cyclopentadiene derivatives with alkyl substituents or other simple cyclic dienes. The principles governing these reactions will be directly transferable [3] [6].

- Refine Your Search: Use more specific search terms in scientific databases like SciFinder, Reaxys, or PubMed. Terms such as "alkylated cyclopentadiene Diels-Alder," "hydrocarbon dienophile synthesis," or "intramolecular Diels-Alder of alkanes" may yield more relevant results.

- Investigate Sustainable Media: Recent research highlights the advantages of using green solvents like water, polyethylene glycol (PEG), or deep eutectic solvents in Diels-Alder reactions. This is a valuable area for developing modern applications [5].

References

- 1. – Diels Reaction Alder [sigmaaldrich.com]

- 2. – Diels reaction - Wikipedia Alder [en.wikipedia.org]

- 3. and Thermodynamic Control in the Kinetic - Diels Alder Reaction [masterorganicchemistry.com]

- 4. sciencedirect.com/topics/chemistry/ diels - alder -intramolecular... [sciencedirect.com]

- 5. Diels–Alder Cycloaddition Reactions in Sustainable Media [mdpi.com]

- 6. Cyclic Dienes and Dienophiles in the Diels - Alder Reaction [masterorganicchemistry.com]

propylcyclopentane homogeneous catalysis ligand

Propylcyclopentane in Catalytic Systems

This compound is identified in scientific literature primarily as a reaction product rather than a ligand. The table below summarizes its key characteristics and role based on the available data.

| Aspect | Details |

|---|---|

| Chemical Identity | Organic compound; Formula: C₈H₁₆; FW: 112.22 [1]. |

| Role in Catalysis | Product/byproduct in chromium-catalyzed ethylene tri-/tetramerisation [2]. |

| Observed Context | Formed when using specific phosphine ligands with oxygen as the donor atom and methylaluminoxane (MAO) as a co-catalyst [2]. |

| Suggested Pathway | Related to the generation of species like methylenecyclopentane and methylcyclopentane by the catalyst system [2]. |

Interpretation and Research Implications

The finding that this compound is a product, not a ligand, suggests your research should focus on analysis and detection methodologies rather than ligand synthesis protocols.

- Primary Application: this compound serves as an indicator molecule for understanding reaction pathways and selectivity in ethylene oligomerization catalysis [2].

- Recommended Focus: Develop protocols for identifying and quantifying this compound and similar alicyclic hydrocarbons in complex product mixtures.

- Key Techniques: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for separating and identifying such products from catalytic reactions.

Proposed Experimental Workflow

The diagram below outlines a general workflow for detecting and analyzing this compound in a catalytic reaction system.

Workflow Details:

- Catalytic Reaction Setup: Conduct ethylene oligomerization using a chromium-based catalyst, a PNP-type ligand with an oxygen donor atom, and methylaluminoxane (MAO) as an activator, based on the system described in the literature [2].

- Reaction Quenching and Work-up: Terminate the reaction by injecting the mixture into a solvent like toluene and possibly using a mild acid or alcohol to decompose the co-catalyst.

- Product Mixture Extraction: Separate the organic phase containing the reaction products from the aqueous or solid residues.

- GC-MS Analysis: Inject the organic phase into a Gas Chromatograph-Mass Spectrometer (GC-MS). Use a non-polar capillary column for effective separation.

- Peak Identification: Identify this compound by matching its retention time and mass spectrum with an authentic commercial standard.

- Data Interpretation: Correlate the presence and quantity of this compound with reaction conditions to understand catalyst behavior and selectivity.

Quantitative Data for this compound

For reference in analytical protocols, the table below lists key physicochemical properties of this compound.

| Property | Value / Description | Source |

|---|---|---|

| Boiling Point | 131 °C | [1] |

| Density (at 20 °C) | 0.77633 g/cm³ | [1] |

| Solubility in Water (at 25 °C) | 2.04 mg/kg | [1] |

| Vapor Pressure (at 25 °C) | 12.3 mmHg | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.63 | [1] |

Guidance for Further Research

- Explore Ligand Design: Focus on proven ligand classes for ethylene oligomerization, such as PNP-type ligands with pendant nitrogen or oxygen donors [2] [3].

- Investigate Co-catalyst Effects: The switch between triethylaluminium (AlEt₃) and methylaluminoxane (MAO) can significantly alter product selectivity [2].

References

propylcyclopentane biofuel energy density research

A Related Class of High-Energy Biofuels

While data on propylcyclopentane is unavailable, recent groundbreaking research has successfully engineered bacteria to produce polycyclopropanated fuels [1] [2]. These molecules, which contain multiple cyclopropane rings, are of significant interest because their highly strained ring structures store substantial energy.

The table below summarizes the key properties of these novel biofuels alongside conventional fuels for comparison:

| Fuel Type | Specific Energy (MJ/kg) | Energy Density (MJ/L) | Key Characteristics |

|---|---|---|---|

| POP-FAMEs (Bacterial) [2] | Information missing | >50 [2] | Polycyclopropanated fatty acid methyl esters; biosynthetic production. |

| Fuelimycins (Bacterial) [1] | Information missing | ~40 [1] | A type of polycyclopropanated fatty acid; higher energy density than some rocket fuels. |

| Conventional Gasoline [3] | 45-48.3 | 32-34.8 | Standard reference for fossil-based fuels. |

| Conventional Jet Fuel [1] | ~35 (Density reference) | ~35 [1] | Standard reference for aviation. |

| Ethanol [3] [4] | 23.4-26.8 | 18.4-21.2 | First-generation biofuel for comparison. |

| Biodiesel [3] | 37.8 | 33.3-35.7 | Second-generation biofuel for comparison. |

Biosynthesis Protocol for Polycyclopropanated Fuels

The following protocol, adapted from the foundational work of Keasling, Cruz-Morales, and colleagues, details the biological production of these high-energy-density fuels [2].

Objective

To biosynthetically produce polycyclopropanated fatty acid methyl esters (POP-FAMEs) with high energy density in engineered Streptomyces bacteria.

Experimental Workflow

The diagram below outlines the key stages of the biosynthetic process.

Materials

- Microbial Strain: Wild-type Streptomyces albireticuli NRRL B-1670 [2].

- Key Reagents: Standard microbial growth media (e.g., TSB, R5), antibiotics for selection, methanol, esterification catalyst [2].

- Equipment: Fermenters, centrifugation equipment, extraction apparatus (e.g., separatory funnel), analytical equipment (GC-MS, NMR) [5].

Procedure

Pathway Identification and Engineering:

- Identify the gene cluster responsible for the natural production of jawsamycin, a polycyclopropanated antifungal compound [1] [2].

- Genetically engineer the native Streptomyces host to modify this polyketide synthase pathway. The goal is to remove the bulky ending group of jawsamycin to produce simpler, unbranched fatty acid chains termed fuelimycins, which are more suitable for fuel application [1].

Microbial Fermentation and Metabolite Extraction:

- Cultivate the engineered Streptomyces strain in an appropriate liquid medium under controlled fermentation conditions (aeration, temperature, pH) to promote high-density growth [2].

- Harvest the cells and/or culture broth.

- Extract the hydrophobic metabolites containing the fuelimycin compounds using an organic solvent like hexanes or dichloromethane in a Soxhlet apparatus or separatory funnel [5].

Esterification to POP-FAMEs:

- Dissolve the extracted fuelimycins (fatty acids) in methanol [5].

- Add a concentrated acid catalyst (e.g., sulfuric acid) to the mixture [5].

- Heat the sealed reaction vessel to approximately 60-90°C with stirring for 1-3 hours to facilitate the esterification reaction, transforming the fatty acids into fatty acid methyl esters (FAMEs) [5] [2].

- After cooling, transfer the reaction mixture to a separatory funnel. Add water and hexanes to partition the synthesized POP-FAMEs into the organic phase [5].

- Collect the organic layer and concentrate the POP-FAME biofuel using rotary evaporation [5].

Analysis and Validation

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the chemical structures of the resulting POP-FAMEs and profile the distribution of polycyclopropanated chains [5] [2].

- Bomb Calorimetry: Determine the precise energy density (MJ/L) of the purified fuel [4].

- Nuclear Magnetic Resonance (NMR): Verify the presence and count of cyclopropane rings within the molecules [2].

Important Application Notes

- Proof of Concept: The bacterial production of POP-FAMEs is currently at the proof-of-concept stage [1]. Significant challenges in yield optimization and process scaling remain before commercial viability can be assessed.

- Energy Density Advantage: The primary value proposition of these fuels is their exceptional volumetric energy density, which is projected to exceed 50 MJ/L for some POP-FAMEs, surpassing conventional jet and rocket fuels [2].

- Safety Considerations: The esterification step involves working with concentrated acids and heating sealed vessels. This must be performed in a fume hood with appropriate personal protective equipment (PPE) [5].

References

- 1. Bacteria brew energy - dense biofuels [cen.acs.org]

- 2. sciencedirect.com/science/article/pii/S2542435122002380 [sciencedirect.com]

- 3. content of Energy - Wikipedia biofuel [en.wikipedia.org]

- 4. Revision Notes - Energy of different density ... | Sparkl fuels [sparkl.me]

- 5. Video: Experimental for Protocol Production with Isolation... Biodiesel [jove.com]

propylcyclopentane GC-MS analysis methods

Chemical Profile of Propylcyclopentane

The table below summarizes the key identifying information for this compound, which is essential for any analytical method development [1] [2].

| Property | Value / Identifier |

|---|---|

| CAS Registry Number | 2040-96-2 [1] [2] |

| Molecular Formula | C₈H₁₆ [1] [2] |

| Molecular Weight | 112.2126 g/mol [1] [2] |

| IUPAC Name | This compound [1] [2] |

| Other Names | n-Propylcyclopentane; 1-Cyclopentylpropane [1] [2] |

A Proposed GC-MS Analysis Workflow

While a specific method for this compound is not documented in the search results, the following workflow, based on standard GC-MS practices, outlines the key steps you would take to develop your own protocol [3] [4] [5].

Suggested GC-MS Instrument Parameters

Based on general principles for analyzing hydrocarbons, here are suggested starting points for your instrument method. You will need to optimize these conditions for your specific instrument and requirements [6] [4] [5].

| Parameter | Suggested Setting | Purpose & Notes |

|---|---|---|

| Sample Preparation | Dilute in volatile solvent (e.g., hexane, methanol) | Ensives proper volatility and minimizes column damage. |

| Injection | Split mode (split ratio 10:1 to 50:1), 250 °C | Prevents column overload for neat or concentrated samples. |

| Carrier Gas | Helium (constant flow, e.g., 1.0 mL/min) | Mobile phase for transporting vaporized sample. |

| GC Column | Mid-polarity (e.g., 35% phenyl polysilphenylene-siloxane) or standard non-polar (e.g., 5% phenyl polysiloxane) | Mid-polarity offers better shape selectivity for hydrocarbons. |

| Oven Program | e.g., 40 °C (hold 2 min), ramp 10 °C/min to 200 °C (hold 5 min) | Separates compounds by boiling point and polarity. |

| Transfer Line | 250–280 °C | Prevents analyte condensation between GC and MS. |

| Ionization | Electron Ionization (EI), 70 eV | Standard, reproducible fragmentation for library matching. |

| Mass Analyzer | Quadrupole (single or tandem) | Common and robust for quantitative and screening work. |

| Scan Mode | Full scan (e.g., m/z 40–300) | Ideal for initial method development and unknown confirmation. |

Key Considerations for Analysis

- Expected Mass Spectrum: As a saturated hydrocarbon, the mass spectrum of this compound is expected to show a molecular ion at m/z 112 and a series of fragment ions differing by 14 mass units (‑CH₂‑ groups), which is a classic pattern for alkanes [4]. The spectrum may show a low abundance of the molecular ion due to fragmentation [4].

- Handling Volatile Compounds: this compound is a volatile organic liquid. To ensure analytical accuracy, take care to minimize sample evaporation during preparation and handling, as this can lead to significant errors in concentration measurement [7]. Using internal standards is highly recommended for quantification.

- Structural Confirmation: A major strength of GC-MS is its ability to provide a second dimension of identification beyond retention time. The mass spectrum acts as a unique fingerprint that can be searched against commercial libraries like the NIST database to confirm the compound's identity [3] [5].

A Path Forward for Protocol Development

- Literature and Patent Search: Conduct a deeper search in scientific literature and patent databases using the CAS number (2040-96-2) and other chemical names.

- Method Optimization: Use the suggested parameters in the table above as a starting point. You will likely need to experiment with the oven temperature ramp rate and the injection split ratio to achieve optimal separation and peak shape for your specific sample matrix.

- Validation: Once a method is developed, validate it for your intended purpose by establishing parameters like linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy [6].

References

- 1. Cyclopentane, propyl- - the NIST WebBook [webbook.nist.gov]

- 2. Cyclopentane, propyl- - the NIST WebBook [webbook.nist.gov]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. - GC Principle, Instrument and MS and... | Technology Networks Analyses [technologynetworks.com]

- 5. Understanding GC - MS : A Powerful Analytical Tool in... - MetwareBio [metwarebio.com]

- 6. and validation of a headspace Development - GC to... MS method [aapsopen.springeropen.com]

- 7. CHNSO Elemental Analyses of Volatile Organic Liquids by ... [pmc.ncbi.nlm.nih.gov]

Propylcyclopentane HS-SPME-GC-MS Analysis: Application Notes and Protocol

Introduction and Compound Profile

Propylcyclopentane (CAS # 2040-96-2) is a volatile organic compound with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1] [2]. It is classified as a dangerous good for transport, indicating its potential flammability and the need for careful handling [1]. As a volatile alkane, it is amenable to analysis by gas chromatography, and its low water solubility and relatively high vapor pressure make it an excellent candidate for headspace sampling techniques [3] [4].

HS-SPME is a premier sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single, solvent-free step [5]. It is particularly valuable for identifying volatile and light-boiling substances in complex matrices, protecting the GC system from non-volatile contaminants [6] [5]. The following protocol adapts and optimizes general HS-SPME-GC-MS principles for the reliable detection and quantification of this compound.

Experimental Protocol

A. Materials and Equipment

- SPME Fiber: 75-μm Carboxen/Polydimethylsiloxane (CAR/PDMS). Note: Alternatively, a 100-μm PDMS fiber can be used for a wider linear range if high concentrations are expected [6] [5].

- GC-MS System: Gas chromatograph coupled with a mass spectrometer.

- Column: DB-5MS or equivalent (30 m × 0.25 mm i.d. × 0.25 μm film thickness) [5] [7].

- Consumables: 20 mL headspace glass vials with PTFE/silicone septa and aluminum seals [5].

B. Sample Preparation

- Solid Samples: Accurately weigh approximately 50 mg of the solid material (e.g., polymer, rubber) into a 20 mL headspace vial and immediately seal it [5].

- Liquid Samples: For aqueous matrices, dilute a 400 μL sample aliquot in 3.6 mL of a diluent (e.g., deionized water with 10% NaCl) in a 20 mL vial [6]. The addition of salt enhances the "salting-out" effect, improving the volatility of organic compounds.

C. HS-SPME Procedure

- Fiber Conditioning: Condition the SPME fiber in the GC injection port at 250-300 °C for 30-60 minutes before its first use and between extractions to prevent carryover [5] [7].

- Equilibration: Place the sealed sample vial in a heating agitator. Incubate for 5 minutes at 60 °C with agitation to accelerate the partitioning of analytes into the headspace [5] [7].

- Extraction: Pierce the vial septum with the SPME device needle and expose the fiber to the headspace for 15 minutes at 60 °C while continuing agitation [5].

- Desorption: Retract the fiber and immediately transfer it to the GC injection port. Desorb the analytes at 250 °C for 1 minute in splitless mode to transfer the entire sample to the column [5].

D. GC-MS Analysis

- Carrier Gas: Helium, constant flow mode at 1.1 mL/min [5].

- Oven Temperature Program:

- Initial: 60 °C (hold for 1-2 min)

- Ramp: 7 °C/min to 280 °C (hold for 5 min) [5].

- Total Run Time: ~38.5 minutes.

- MS Conditions:

The entire experimental workflow, from sample preparation to data analysis, is summarized in the following diagram:

Method Optimization and Validation

Optimization is critical for robust method performance. A multivariate statistical approach is more efficient than testing one variable at a time.

Table 1: Key Parameters for HS-SPME Optimization

| Parameter | Influence & Consideration | Recommended Starting Point |

|---|---|---|

| Fiber Coating | CAR/PDMS: High affinity for VOCs. PDMS: Better for wider linear range [6]. | 75 μm CAR/PDMS |

| Extraction Temperature | Increases vapor pressure but can decrease fiber affinity; optimize [6]. | 60 °C |

| Extraction Time | Time to reach equilibrium between sample, headspace, and fiber. | 15 min |

| Sample Agitation | Increases extraction efficiency by reducing the static layer above the sample. | Ultrasonic or vial agitation |

| Salt Addition | "Salting-out": decreases VOC solubility in water, enhancing headspace concentration [6]. | 10% (w/v) NaCl |

Table 2: Typical GC-MS Performance Characteristics for VOC Analysis

| Parameter | Typical Target Value | Application Note |

|---|---|---|

| Linearity | Correlation coefficient (r²) > 0.99 [6] [7] | Use internal standard calibration for better accuracy [6]. |

| Limit of Detection (LOD) | Varies with analyte & matrix; can be in low µg/kg range [7]. | Calculated as 3x signal-to-noise ratio or 3x standard deviation of low-level spikes [6]. |

| Limit of Quantitation (LOQ) | Varies with analyte & matrix [7]. | Calculated as 10x signal-to-noise ratio or 10x standard deviation [6]. |

| Accuracy | 70-120% recovery [7]. | Evaluate using spiked matrix samples. |

| Precision (Repeatability) | < 10% RSD [6] [7]. | Measure via multiple replicates of the same sample. |

Troubleshooting and Data Interpretation

Common Issues and Solutions:

- Carryover/Peak Tailing: Ensure proper fiber conditioning time and temperature. Implement a post-desorption fiber bake-out step if needed.

- Low Sensitivity: Verify fiber condition, check for leaks in the vial septum, increase incubation or extraction time, and optimize the sample size.

- Poor Chromatography: Re-optimize the GC temperature ramp and confirm the carrier gas flow rate.

Data Interpretation:

- Identification: this compound is identified by two key criteria:

- Retention Time: Match against an authentic standard analyzed under identical conditions.

- Mass Spectrum: The acquired mass spectrum should be compared to a reference spectrum in a mass spectral library (e.g., NIST). A high matching factor (e.g., >900) increases confidence [5].

- Quantification: Use the internal standard method for highest accuracy. Isotope-labeled analogs of the target analyte are ideal, but a structurally similar compound can be used. Plot the ratio of the analyte peak area to the internal standard peak area against concentration to create a calibration curve [6].

The troubleshooting logic can be guided by the following decision tree:

References

- 1. n- this compound | CAS 2040-96-2 | SCBT - Santa Cruz... [scbt.com]

- 2. | C8H16 | MD Topology | NMR | X-Ray this compound [atb.uq.edu.au]

- 3. ( Volatile ) Organic Compounds VOC Analysis [thermofisher.com]

- 4. - Wikipedia Volatile organic compound [en.wikipedia.org]

- 5. Headspace Solid-Phase Microextraction Coupled with Gas... [chromatographyonline.com]

- 6. of a Simple Validation for the Alcohol Content in Kombucha... Method [sigmaaldrich.com]

- 7. Chemometric Approach to the Optimization of HS - SPME / GC - MS for... [ap.fftc.org.tw]

propylcyclopentane hydrogenation nitration oxidation reactions

Chemical Profile of Propylcyclopentane

This compound (C₈H₁₆) is a clear, colorless, mobile, and flammable liquid with an ether-like odor [1]. Its key physical properties are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ [1] |

| Molecular Weight | 112.22 g/mol [1] |

| Melting Point | -117.3 °C [1] |

| Boiling Point | 131 °C [1] |

| Density | 0.77633 g/cm³ at 20 °C [1] |

| Solubility in Water | 2.04 mg/kg at 25 °C [1] |

| Vapor Pressure | 12.3 mmHg at 25 °C [1] |

| log Kow | 3.63 [1] |

Protocol 1: Vapor Phase Nitration

This protocol is adapted from a 1960 study on the vapor-phase nitration of cyclopentane hydrocarbons [2].

Reaction Overview and Optimization

Nitration of this compound with concentrated nitric acid (68%) in the vapor phase yields a mixture of secondary and tertiary nitro compounds [2]. The optimal conditions for maximum yield are summarized below.

| Reaction Parameter | Optimum Condition | Effect on Yield |

|---|---|---|

| Temperature | 385 °C | Yield decreases above ~390 °C due to pyrolysis [2]. |

| Molar Ratio (Hydrocarbon : HNO₃) | 2.1 : 1 to 2.5 : 1 | Lower ratios can lower yield [2]. |

| Contact Time | 1.2 - 1.3 seconds | Shorter or longer times can reduce efficiency [2]. |

| Nitro Compound Yield | Up to 76% (on hydrocarbon consumed) | [2] |

| Product Ratio (Secondary : Tertiary) | ~40 : 1 (at 385 °C) | Ratio is temperature-dependent [2]. |

Detailed Experimental Procedure

Materials:

- Hydrocarbon: this compound, synthesized and purified [2].

- Nitrating Agent: Concentrated (68%) Nitric Acid (HNO₃) [2].

- Apparatus: Vapor-phase nitration reactor system.

Method:

- Feed Preparation: Vaporize this compound and nitric acid separately.

- Reaction: Introduce the vaporized feeds into a heated reactor. Maintain conditions at:

- Temperature: 385 °C

- Molar Ratio (this compound : HNO₃): 2.5 : 1

- Contact Time: 1.2 - 1.3 seconds [2]

- Product Collection: Condense the effluent gas stream to collect liquid nitro products.

- Separation & Analysis: Separate the nitro compounds from the reaction mixture. The original study used methods described in prior work to analyze composition and calculate yields [2].

Reaction Workflow

The following diagram illustrates the vapor phase nitration process.

Protocol 2: Oxidation and Combustion Kinetics

While a direct oxidation protocol for this compound was not located, insights can be drawn from studies on similar cycloalkanes and combustion kinetics.

Liquid Phase Oxidation (Inferred from Cyclopentane)

A patent describes a method for oxidizing cyclopentane to cyclopentanol and cyclopentanone, which may be adaptable for this compound [3].

Inferred Procedure:

- Reaction Setup: Charge a reactor with this compound and a catalyst. For cyclopentane, a catalyst of general formula Co(_x)M(_y)O(_z) (where M = Mn, Ce, Zr, Ni, Cu, Cr, Fe, Zn, or a halogen) is used [3].

- Oxidation: Introduce an oxygen-containing gas (e.g., air) into the liquid phase. Maintain pressure between 0.5 - 2.5 MPa and temperature between 150 - 180 °C [3].

- Product Separation: After reaction, separate the oxidation products (expected to be alcohols and ketones) from the catalyst and unreacted hydrocarbon via distillation [3].

Hydrogen Abstraction by H Atoms (Combustion Context)

A 2023 kinetic study on similar long-chain alkylcyclohexanes (n-propylcyclohexane) provides relevant data for H-abstraction, a critical initial step in oxidation/combustion [4].

| Reaction Site | Kinetic Behavior |

|---|---|

| Tertiary Carbon (side chain) | Has the lowest activation energy for H-abstraction [4]. |

| Secondary Carbon (ring) | Exhibits higher activation energy compared to tertiary sites [4]. |

| Primary Carbon (side chain) | Has the highest activation energy for H-abstraction [4]. |

| Implication | At combustion temperatures, H-atom abstraction favors tertiary sites on the propyl side chain [4]. |

Important Safety and Handling Notes

- Flammability: this compound is a highly flammable liquid. Use away from ignition sources and in a well-ventilated area or fume hood [1].

- High-Temperature Hazards: The nitration protocol operates at high temperatures (>300 °C). Use appropriate personal protective equipment (PPE) and engineering controls.

- Corrosive Chemicals: Concentrated nitric acid is highly corrosive and a strong oxidizer. Handle with extreme care using suitable PPE.

Research Applications and Pathways

This compound serves as a model compound in fuel chemistry [4] [5] and is used in organic synthesis [1]. The following diagram summarizes its studied reaction pathways.

> Note on Hydrogenation: A specific protocol for the hydrogenation of this compound was not found in the current search results. Based on its structure, standard catalytic hydrogenation conditions (H₂ gas, catalyst like Pt, Pd, Ni, elevated temperature/pressure) should be applicable to convert it to this compound (fully saturated). It is recommended to consult general organic synthesis resources for established alkene hydrogenation methods.

References

- 1. | 348 | v4 | Groundwater Chemicals Desk... This compound [taylorfrancis.com]

- 2. Full text of "DTIC ADA365744: Investigation of the Vapor Phase..." [archive.org]

- 3. CN105237355A - Preparation method for... - Google Patents [patents.google.com]

- 4. Kinetic study of hydrogen abstraction reactions from n- ... [sciencedirect.com]

- 5. (PDF) Carbon14 tracer study of the conversion of labeled... [academia.edu]

Comprehensive Application Notes and Protocols: Synthesis of Propylcyclopentane via Friedel-Crafts Alkylation

Introduction and Reaction Fundamentals

Friedel-Crafts alkylation represents a cornerstone transformation in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aromatic systems and alkyl halides through Lewis acid catalysis. First reported in 1877 by Charles Friedel and James Crafts, this reaction remains fundamentally important in modern organic synthesis, particularly in the preparation of alkylated aromatic and alicyclic compounds [1] [2]. The synthesis of propylcyclopentane via Friedel-Crafts alkylation presents both classical challenges and opportunities for methodological refinement, as the reaction must be carefully controlled to prevent the rearrangement processes commonly observed with primary alkyl halides [3] [4].

The mechanistic pathway of Friedel-Crafts alkylation begins with Lewis acid-mediated generation of an electrophilic carbocation (or carbocation-like species) from an alkyl halide. This electrophile is subsequently attacked by the π-system of an aromatic ring, forming a new C-C bond. The reaction concludes with rearomatization through proton loss, yielding the alkylated product [3] [5]. In the specific case of this compound synthesis, the reaction employs cyclopentane as the aromatic substrate and propyl chloride as the alkylating agent, with aluminum chloride (AlCl₃) typically serving as the Lewis acid catalyst [4] [5].

The electronic characteristics of the cyclopentane ring system significantly influence its reactivity in Friedel-Crafts transformations. While traditional Friedel-Crafts reactions employ benzene and its derivatives, cyclopentane exhibits enhanced reactivity due to its ring strain and altered electron density distribution. This increased nucleophilicity facilitates the alkylation process but also necessitates careful control of reaction conditions to prevent overalkylation [5]. Understanding these fundamental aspects provides the necessary foundation for developing optimized synthetic protocols for this compound production.

Synthetic Challenges and Limitations

The synthesis of this compound via direct Friedel-Crafts alkylation presents several significant challenges that must be addressed through careful experimental design. The most notable limitation involves carbocation rearrangement processes that occur when employing n-propyl chloride as the alkylating agent [3] [4] [6]. Primary alkyl halides typically undergo rearrangement to form more stable secondary carbocations, resulting in the formation of isothis compound rather than the desired straight-chain product. This rearrangement occurs either through a classical hydride shift mechanism or via a "carbocation-like complex" that forms when primary alkyl halides coordinate with Lewis acids [4] [6].

The reactivity constraints of the Friedel-Crafts system further complicate the synthesis. Cyclopentane, while more reactive than benzene, still requires strongly activating conditions for efficient alkylation. The reaction is incompatible with strongly electron-withdrawing substituents, though this limitation does not apply to the parent cyclopentane system [5]. Additionally, the product selectivity issue emerges as a significant concern; once the initial alkylation occurs, the this compound product exhibits greater electron density than the starting cyclopentane, making it more susceptible to further electrophilic attack [1] [5]. This often leads to polyalkylation mixtures containing di- and tri-alkylated products that are difficult to separate and characterize [4] [5].

Table 1: Challenges in this compound Synthesis via Friedel-Crafts Alkylation

| Challenge | Manifestation | Impact on Synthesis |

|---|---|---|

| Carbocation Rearrangement | Hydride shifts in n-propyl chloride | Forms isothis compound instead of straight-chain isomer |

| Polyalkylation | Multiple additions to cyclopentane ring | Complex product mixtures requiring difficult separation |

| Catalyst Loading | Stoichiometric AlCl₃ often required | High catalyst costs and significant waste generation |

| Substrate Limitations | Cyclopentane reactivity constraints | Requires optimized conditions to achieve acceptable yields |

Recent advances in catalytic methodology have addressed some of these limitations through the development of alternative catalytic systems. Modern approaches utilize FeCl₃, rare-earth triflates, or Brønsted acids in catalytic quantities (5-10 mol%), significantly improving the atom economy and sustainability of the process [2]. Additionally, the use of alternative electrophiles such as propyl alcohol (in place of propyl chloride) has emerged as an environmentally benign approach, generating water as the only byproduct [2]. Despite these advances, the fundamental challenge of carbocation rearrangement with primary alkyl halides remains a significant obstacle to the direct synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocols

Standard Friedel-Crafts Alkylation Protocol

This protocol describes the traditional method for attempting this compound synthesis via Friedel-Crafts alkylation, adapted from classical procedures with modern safety considerations [1] [5]. Important note: This specific reaction is expected to yield predominantly isothis compound due to carbocation rearrangement rather than the straight-chain this compound isomer [4] [6].

Materials:

- Cyclopentane (anhydrous, 99%, 10.0 mL, 8.21 g, 120 mmol)

- n-Propyl chloride (anhydrous, 98%, 3.1 mL, 2.79 g, 36 mmol)

- Aluminum chloride (anhydrous, 99%, 4.8 g, 36 mmol)

- Dichloromethane (anhydrous, 50 mL)

- Hydrochloric acid (2 M, 30 mL)

- Sodium bicarbonate (saturated aqueous solution, 30 mL)

- Brine (saturated sodium chloride, 30 mL)

- Anhydrous magnesium sulfate

Equipment:

- 100 mL three-neck round-bottom flask

- Magnetic stirrer with heating capability

- Reflux condenser

- Nitrogen inlet adapter

- Pressure-equalizing addition funnel

- Claisen adapter

- Thermometer

- Ice-water bath

- Separatory funnel (250 mL)

- Rotary evaporator

Procedure:

- Assemble the reaction apparatus with a three-neck flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and addition funnel. Maintain a nitrogen atmosphere throughout the reaction.

- Charge the flask with cyclopentane (120 mmol) and dichloromethane (30 mL). Begin stirring and cool the mixture to 0°C using an ice-water bath.

- Carefully add aluminum chloride (36 mmol) in three portions over 5 minutes. The mixture will develop a characteristic yellow-orange color.

- Slowly add n-propyl chloride (36 mmol) dropwise via the addition funnel over 15 minutes. Caution: The reaction is exothermic; maintain the temperature below 10°C during addition.

- After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Then heat the mixture to gentle reflux (40°C) for 3 hours with continuous stirring.

- Monitor the reaction by TLC (hexane mobile phase, UV visualization). The reaction is considered complete when n-propyl chloride is consumed (typically 2-3 hours).

- Cool the reaction mixture to 0°C and carefully quench by slow addition of 2 M HCl (30 mL) with vigorous stirring. Caution: Quenching is highly exothermic and produces HCl gas; perform in a fume hood.

- Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 15 mL).

- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator (water bath temperature ≤30°C) to obtain the crude product as a pale yellow liquid.

- Purify the crude material by fractional distillation under reduced pressure to separate the isomeric this compound products.

Safety Considerations:

- Perform all operations involving aluminum chloride in a fume hood with appropriate personal protective equipment.

- Aluminum chloride reacts violently with water; ensure all glassware is thoroughly dried before use.

- HCl gas is evolved during quenching; ensure adequate ventilation and gas trapping if necessary.

Modern Catalytic Alkylation Protocol

This alternative procedure utilizes catalytic Lewis acid chemistry, reducing environmental impact and improving atom economy compared to the traditional method [2]. The rearrangement limitation persists, but with reduced catalyst loading.

Materials:

- Cyclopentane (anhydrous, 99%, 10.0 mL, 8.21 g, 120 mmol)

- n-Propyl alcohol (anhydrous, 99%, 2.7 mL, 2.16 g, 36 mmol)

- Iron(III) chloride (anhydrous, 98%, 0.58 g, 3.6 mmol, 10 mol%)

- Trifluoromethanesulfonic acid (98%, 0.32 mL, 0.54 g, 3.6 mmol, 10 mol%)

- Dichloromethane (anhydrous, 40 mL)

- Sodium bicarbonate (saturated aqueous solution, 30 mL)

- Brine (saturated sodium chloride, 30 mL)

- Anhydrous sodium sulfate

Procedure:

- Charge a dried 100 mL round-bottom flask with cyclopentane (120 mmol), n-propyl alcohol (36 mmol), and dichloromethane (30 mL).

- Add iron(III) chloride (10 mol%) and trifluoromethanesulfonic acid (10 mol%) to the reaction mixture.

- Fit the flask with a reflux condenser and stir the reaction mixture at 40°C for 6-8 hours under nitrogen atmosphere.

- Monitor reaction progress by TLC or GC-MS until complete consumption of n-propyl alcohol is observed.

- Cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).

- Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (30 mL), followed by brine (30 mL).

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by fractional distillation, collecting the fraction corresponding to this compound isomers.

Table 2: Comparative Analysis of Friedel-Crafts Alkylation Protocols

| Parameter | Traditional Protocol | Modern Catalytic Protocol |

|---|---|---|

| Catalyst System | AlCl₃ (stoichiometric) | FeCl₃/Triflic acid (10 mol%) |

| Electrophile | n-Propyl chloride | n-Propyl alcohol |

| Reaction Temperature | 0°C → 40°C | 40°C isothermal |

| Reaction Time | 3 hours | 6-8 hours |

| Atom Economy | Low | Moderate |

| Environmental Impact | High (stoichiometric waste) | Reduced (catalytic) |

| Expected Yield | 60-70% (mixed isomers) | 50-60% (mixed isomers) |

| Primary Product | Isothis compound | Isothis compound |

Alternative Synthetic Strategies

Friedel-Crafts Acylation-Reduction Workflow

Given the propensity for rearrangement in direct alkylation approaches, a sequential acylation-reduction protocol provides a superior pathway to straight-chain this compound without rearrangement issues [3] [4]. This method proceeds through a stable acyl intermediate that cannot rearrange, followed by cleavage of the carbonyl group to yield the desired alkane.

Butyryl Chloride Acylation Protocol:

- In a dried 100 mL three-neck flask under nitrogen, combine cyclopentane (120 mmol) and anhydrous dichloromethane (30 mL).

- Add aluminum chloride (43 mmol, 1.2 equiv) and cool the mixture to 0°C.

- Slowly add butyryl chloride (30 mmol) dropwise with stirring over 15 minutes.

- Allow the reaction to warm to room temperature and stir for 4 hours.

- Quench carefully with ice-cold 2 M HCl (30 mL) and extract with dichloromethane (3 × 20 mL).

- Wash the combined organic layers with sodium bicarbonate solution and brine, then dry over MgSO₄.

- After solvent removal, obtain butyrylcyclopentane as a crude intermediate that can be purified by distillation.

Carbonyl Reduction Protocol:

- Dissolve the butyrylcyclopentane (20 mmol) in triethylene glycol (30 mL) in a round-bottom flask.

- Add hydrazine hydrate (85%, 60 mmol) and sodium hydroxide (40 mmol).

- Heat the mixture at 200°C for 4 hours under reflux.

- After cooling, dilute with water (50 mL) and extract with hexane (3 × 25 mL).

- Wash the combined organic extracts with water and brine, then dry over MgSO₄.

- Remove solvent to obtain this compound (straight-chain) in >85% yield from the ketone intermediate.

The key advantage of this approach lies in the stability of the acylium ion intermediate, which is resonance-stabilized and does not undergo rearrangement [3] [5]. The carbonyl group of the intermediate ketone also deactivates the ring toward overacylation, providing better control over product distribution compared to direct alkylation [1] [4].

Comparative Methodological Analysis

Table 3: Comparison of Synthetic Approaches to this compound

| Method | Advantages | Disadvantages | Yield Range | Purity/Isomeric Ratio |

|---|---|---|---|---|

| Direct FC Alkylation | One-step procedure; Simple setup | Rearrangement to isopropyl isomer; Polyalkylation | 60-70% | >9:1 isopropyl:propyl |

| Catalytic FC Alkylation | Reduced catalyst loading; Greener profile | Longer reaction times; Still undergoes rearrangement | 50-60% | >9:1 isopropyl:propyl |

| Acylation-Reduction Sequence | No rearrangement; Straight-chain product | Two-step process; Harsher reduction conditions | 75-85% overall | >99:1 propyl:isopropyl |

The following workflow diagram illustrates the strategic decision process for selecting the optimal synthetic approach based on desired product characteristics:

Diagram 1: Strategic workflow for selecting synthetic approach to this compound based on project requirements and constraints

Characterization and Analytical Data

Spectroscopic Characterization

Successful synthesis of this compound (via either direct alkylation or acylation-reduction sequence) should be verified through comprehensive spectroscopic analysis. The expected spectral characteristics for both straight-chain and isomeric this compound products are as follows:

¹H NMR (400 MHz, CDCl₃):

- Straight-chain this compound: δ 0.90 (t, J = 7.2 Hz, 3H, -CH₃), 1.25-1.40 (m, 4H, -CH₂-CH₂-), 1.50-1.70 (m, 2H, cyclopentane -CH₂-), 1.75-1.90 (m, 6H, cyclopentane -CH₂-), 2.40-2.55 (m, 1H, methine -CH-)

- Isothis compound: δ 1.25 (d, J = 6.9 Hz, 6H, -CH₃), 1.50-1.70 (m, 8H, cyclopentane -CH₂-), 2.80-2.95 (m, 1H, methine -CH-)

¹³C NMR (100 MHz, CDCl₃):

- Straight-chain this compound: δ 14.1 (-CH₃), 20.5, 31.8, 33.2, 34.5, 35.8, 37.2, 39.4 (aliphatic carbons)

- Isothis compound: δ 22.3 (-CH₃), 28.5, 32.1, 34.2, 35.9 (cyclopentane carbons), 41.5 (methine carbon)

IR (neat, cm⁻¹):

- Both isomers: 2950 (s), 2865 (s) (C-H stretch), 1450 (m) (C-H bend), 1375 (m) (C-H bend), 1150 (w), 1000 (w), 885 (w)

Mass Spectrometry:

- Molecular ion: m/z 98.17 (C₈H₁₄⁺)

- Major fragments: m/z 83 (M⁺-CH₃), 69 (M⁺-C₂H₅), 55 (cyclopentyl⁺)

Chromatographic Methods

Analytical and preparative separation of this compound isomers requires optimized chromatographic conditions:

GC-MS Analysis:

- Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)

- Temperature program: 50°C (hold 2 min) → 20°C/min → 250°C (hold 5 min)

- Carrier gas: Helium, constant flow 1.0 mL/min

- Injection temperature: 250°C

- Detection: EI mode, 70 eV

- Expected retention times: isothis compound ~6.8 min, straight-chain this compound ~7.4 min

Preparative HPLC (for isomer separation):

- Column: Silica gel (250 × 21.2 mm, 5 μm)

- Mobile phase: Hexane (100%)

- Flow rate: 12 mL/min

- Detection: Refractive index

- Collection windows: Isothis compound 12-14 min, straight-chain this compound 16-18 min

Applications and Conclusion

This compound and its isomers find application across multiple domains of chemical research and development. In material science, these compounds serve as precursors for polymer modification and as building blocks for liquid crystalline materials [7]. The pharmaceutical industry utilizes alkylated cyclopentane derivatives as synthetic intermediates for bioactive molecule synthesis, particularly in the development of prostaglandin analogs and other therapeutic agents with alicyclic architectures [7].

In energy applications, this compound derivatives have been investigated as components of advanced fuel formulations and as working fluids in energy storage systems. The compound's stability and tunable physical properties make it particularly valuable in these contexts. Additionally, the fragrance and flavor industry employs specific isomers of this compound as synthetic intermediates for musk-like odorants and other specialty chemicals, leveraging the structural characteristics of the cyclopentane ring system [7].

The synthetic methodologies detailed in these application notes provide researchers with multiple pathways to access this compound, each with distinct advantages and limitations. The traditional Friedel-Crafts alkylation offers simplicity but suffers from rearrangement issues, while the modern catalytic approaches improve sustainability while maintaining the rearrangement limitation. For applications requiring specific isomeric purity, the acylation-reduction sequence provides unambiguous access to the straight-chain isomer without rearrangement byproducts [4] [5].

Future directions in this compound synthesis will likely focus on expanding catalytic systems to achieve both improved selectivity and reduced environmental impact. The development of enantioselective Friedel-Crafts methodologies represents a particularly promising frontier, potentially enabling asymmetric synthesis of chiral this compound derivatives [2]. Additionally, continuous flow approaches to Friedel-Crafts transformations may address scalability and safety concerns associated with traditional batch processes.

References

- 1. – Friedel reaction - Wikipedia Crafts [en.wikipedia.org]

- 2. BJOC - A review of new developments in the Friedel – Crafts ... [beilstein-journals.org]

- 3. EAS Reactions (3) - Friedel-Crafts Acylation and ... [masterorganicchemistry.com]

- 4. Friedel-Crafts Alkylation [chemistrysteps.com]

- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 6. - Friedel with Practice Problems - Chemistry Steps Crafts Alkylation [chemistrysteps.com]

- 7. sciencedirect.com/topics/chemistry/ friedel - crafts - alkylation [sciencedirect.com]

Cyclization Reactions of Related Cyclopropane Systems

While direct protocols for propylcyclopentane are limited, extensive research exists on cyclization reactions of strained carbocyclic compounds like cyclopropane derivatives. The table below summarizes key cyclization strategies from recent literature that may inform approaches to functionalize this compound or related structures.

Table 1: Cyclization Strategies for Strained Carbocycles

| Reaction Type | Key Reagent/Catalyst | Cyclization Substrate | Primary Product | Reference |

|---|---|---|---|---|

| Oxidative Radical Ring-Opening/Cyclization | Mn(OAc)₃, Cu salts | Methylenecyclopropanes (MCPs), Cyclopropanols | Dihydronaphthalenes, Dihydrofurans | [1] |

| Transition Metal-Catalyzed Carbonylation | Ni-catalyst, CO gas | Cyclopropanols (with benzyl bromides) | Multisubstituted Cyclopentenones | [2] |

| Intramolecular Hydroacylation | Rh-catalyst | 4-Alkynals | Cyclopentenones | [2] |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC catalysts | Enals with α-diketones | Chiral Cyclopentenones | [2] |

| Gold(I) Catalysis | Au(I) catalysts | Various precursors | α'-Chiral Cyclopentenones | [2] |

The ring strain in three-membered systems like donor-acceptor cyclopropanes (DACs), vinylcyclopropanes (VCPs), and methylenecyclopropanes (MCPs) makes them highly valuable for ring-opening and cyclization reactions to construct more complex carbocycles and heterocycles [3]. A common mechanism involves the initial formation of a radical species that adds to a double bond, triggering ring-opening of the cyclopropane and subsequent cyclization.

The following diagram illustrates a general workflow for the oxidative radical ring-opening/cyclization of cyclopropane derivatives, a widely used strategy in this domain.

Experimental Protocol: Radical-Mediated Synthesis

The following detailed protocol is adapted from methodologies for methylenecyclopropanes (MCPs), which could serve as a starting point for developing this compound-specific conditions [1].

Copper-Catalyzed Trifluoromethylation/Ring-Opening/Cyclization

Objective: To synthesize CF₃-substituted dihydronaphthalene derivatives from MCPs using a radical process. This demonstrates a cascade transformation initiated by radical addition.

Materials:

- Reactant: Methylenecyclopropane (MCP, 1.0 equiv)

- Trifluoromethyl Source: Togni reagent II (1.2 equiv)

- Catalyst: Cu(I) salt (e.g., CuI, 10 mol%)

- Solvent: Anhydrous DCE (Dichloroethane)

- Conditions: Under an inert atmosphere (N₂ or Ar)

Procedure:

- Setup: Charge an oven-dried Schlenk flask with a magnetic stir bar with Cu(I) catalyst (0.1 equiv) and MCP substrate (1.0 equiv).

- Environment: Seal the flask and purge the system with an inert gas (N₂ or Ar).

- Addition: Add anhydrous DCE via syringe under a positive pressure of inert gas.

- Reaction: Add Togni reagent II (1.2 equiv) to the stirred reaction mixture at room temperature.

- Stirring: Heat the reaction mixture to 40-60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ and brine.

- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Insight: The CF₃ radical, generated from Togni reagent II by Cu(I), adds to the exocyclic double bond of the MCP. This forms a benzyl radical intermediate that undergoes ring-opening to generate a new alkyl radical, which then cyclizes onto an aromatic ring to form the dihydronaphthalene core [1].

Guidance for Protocol Development

To find or develop a specific protocol for this compound, consider these approaches:

- Explore Analogous Systems: The chemistry of cyclopropanols is particularly promising. A Ni-catalyzed carbonylation with benzyl bromides provides a direct route to synthetically versatile cyclopentenones [2], which are key scaffolds in drug development.

- Broaden Your Search: Focus on general "cyclopentane functionalization" or "C-H activation of alicyclic hydrocarbons" rather than the specific molecule "this compound."

- Consult Specialized Resources: Techniques like catalytic dehydrogenation or transition metal-catalyzed C-H activation could be adapted. Search specialized synthetic chemistry databases (e.g., Reaxys, SciFinder) for recent literature on alkane functionalization.

References

Chemical Profile and Properties of Propylcyclopentane

References

- 1. | 348 | v4 | Groundwater Chemicals Desk... This compound [taylorfrancis.com]

- 2. N- this compound | 2040-96-2 [chemicalbook.com]

- 3. n- this compound | CAS 2040-96-2 | SCBT - Santa Cruz... [scbt.com]

- 4. | CAS#:2040-96-2 | Chemsrc this compound [chemsrc.com]

- 5. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]

- 6. (PDF) Synthesis and identification by shift reagents of isomeric... [academia.edu]

propylcyclopentane fuel additive combustion efficiency

Proposed Application Notes for a Novel Fuel Additive

Introduction and Objective

The global push to reduce fossil fuel dependence and lower pollutant emissions from internal combustion engines drives the development of renewable fuel additives [1]. Fuel additives are substances added in small quantities to base fuels to enhance performance, improve combustion efficiency, and reduce harmful exhaust emissions [2]. This document outlines a protocol for evaluating the efficacy of a novel hydrocarbon-based fuel additive, for which you may consider propylcyclopentane, when blended with standard diesel fuel.

Experimental Setup and Methodology

2.1. Engine Test Rig Configuration Quantitative engine performance and emission data should be collected using a standardized test rig. The configuration used in a study on DXP fuel blends serves as an excellent model [1].

- Engine: A single-cylinder, four-stroke, water-cooled, direct-injection diesel engine (e.g., Yanmar TF120 M) [1].

- Engine Specifications: Key specifications should be documented as shown in the table below.

| Engine Characteristic | Specification | Units |

|---|---|---|

| Displacement | 0.638 | L [1] |

| Maximum Power | 7.7 | kW [1] |

| Compression Ratio | 17.7 | - [1] |

| Injection Timing | 17° BTDC | deg. [1] |

| Cylinder Bore x Stroke | 92 × 96 | mm [1] |

- Instrumentation: A graduated cylinder and stopwatch for fuel consumption measurement, software (e.g., DASTEP8) for recording brake torque and speed, and an exhaust gas analyzer (e.g., BOSCH BEA 350) for measuring HC, CO, and NOx emissions [1].

2.2. Fuel Blend Preparation and Testing Protocol A meticulous procedure for blend preparation and testing is critical for reproducible results.

- Step 1: Additive Characterization: Prior to blending, characterize the pure additive's key properties, including density, viscosity, and elemental composition, following relevant ASTM standards [1].